Differentiated Vaporization Temperature for Aerosol-Assisted CVD (AACVD) Processes
In aerosol-assisted chemical vapor deposition (AACVD), tungsten (VI) ethoxide exhibits a distinct vaporization temperature compared to tungsten (V) ethoxide. While both can serve as single-source precursors for WO3 thin films, the difference in their thermal behavior necessitates specific process adjustments. The hexaethoxide precursor requires a vaporization temperature of 130 °C, whereas the pentaethoxide analogue vaporizes at a lower temperature of 120 °C [1]. This quantifiable difference is critical for precise precursor delivery and deposition rate control.
| Evidence Dimension | Vaporization Temperature |
|---|---|
| Target Compound Data | 130 °C |
| Comparator Or Baseline | Tungsten (V) ethoxide [W(OEt)5]: 120 °C |
| Quantified Difference | +10 °C |
| Conditions | AACVD preparation of WO3 thin films on soda-lime glass, quartz, Corning 7059 glass, and Si substrates at 100-350 °C [1]. |
Why This Matters
This 10 °C difference in vaporization temperature is a quantifiable process parameter that must be accounted for when selecting a precursor for AACVD, directly impacting the reproducibility and stability of the vapor delivery system.
- [1] MOCVD Precursor Encyclopedia. (n.d.). W (V) ALKOXIDES. Retrieved from https://www.mocvd-precursor-encyclopedia.de/447521570/448024855 View Source
